

A Comparative Guide to the Spectroscopic Analysis of But-3-yn-2-ylbenzene

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Compound of Interest

Compound Name: But-3-yn-2-ylbenzene

Cat. No.: B1296858

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **But-3-yn-2-ylbenzene**. The information presented herein is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum of **But-3-yn-2-ylbenzene** is predicted to exhibit distinct signals corresponding to the aromatic, methine, methyl, and acetylenic protons. The expected chemical shifts, multiplicities, and coupling constants are summarized in the table below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-Ar (Phenyl)	7.20 - 7.40	Multiplet	-
H-2 (Methine)	3.85	Quartet	7.0
H-4 (Acetylenic)	2.10	Doublet	2.5
H-1 (Methyl)	1.55	Doublet	7.0

Predicted ^{13}C NMR Spectral Data

The carbon-13 NMR spectrum of **But-3-yn-2-ylbenzene** will show signals for each unique carbon atom in the molecule. The predicted chemical shifts are detailed in the following table.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-Ar (ipso)	145
C-Ar (ortho, meta, para)	125 - 129
C-3 (Alkyne)	84
C-4 (Alkyne)	72
C-2 (Methine)	35
C-1 (Methyl)	23

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry of **But-3-yn-2-ylbenzene** is expected to yield a molecular ion peak and several characteristic fragment ions. The predicted mass-to-charge ratios (m/z) and their relative abundances are presented below.

m/z	Predicted Relative Abundance	Ion Assignment
130	High	$[M]^+$ (Molecular Ion)
115	High	$[M - CH_3]^+$
91	Medium	$[C_7H_7]^+$ (Tropylium ion)
77	Medium	$[C_6H_5]^+$ (Phenyl ion)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **But-3-yn-2-ylbenzene** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of 0-10 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0-200 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **But-3-yn-2-ylbenzene** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) interface.
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

- Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and expected fragment ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of NMR and mass spectrometry data for **But-3-yn-2-ylbenzene**.



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Caption: Workflow for Spectroscopic Data Interpretation.

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